C2-Ceramide

描述

属性

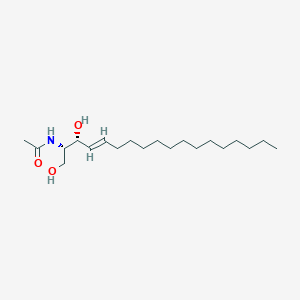

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)19(17-22)21-18(2)23/h15-16,19-20,22,24H,3-14,17H2,1-2H3,(H,21,23)/b16-15+/t19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTCBVOJNNKFKC-QUDYQQOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016802 | |

| Record name | N-Acetylsphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3102-57-6 | |

| Record name | C2-Ceramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3102-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylsphingosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003102576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylsphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-C18-SPHINGOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YTC7R47CW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

C2-Ceramide: A Technical Guide to its Application as an Endogenous Ceramide Mimic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that function as critical second messengers in a multitude of cellular processes, including apoptosis, cell cycle arrest, senescence, and inflammation.[1][2] The study of these pathways has been significantly advanced by the use of synthetic, cell-permeable ceramide analogs. Among these, N-acetyl-D-sphingosine, or C2-ceramide, has emerged as a widely utilized tool to mimic the effects of endogenous ceramides.[3] Its short N-acyl chain confers cell permeability, allowing for the direct investigation of ceramide-mediated signaling events.[4] This technical guide provides an in-depth overview of this compound as an experimental mimic of endogenous ceramide, detailing its signaling pathways, providing structured quantitative data from various studies, and outlining key experimental protocols.

This compound vs. Endogenous Ceramides and Controls

While this compound is a valuable tool, it is crucial to acknowledge its characteristics as a mimic. Endogenous ceramides are a heterogeneous group of molecules with varying acyl chain lengths (from C14 to C26), which can influence their subcellular localization and protein interactions.[5][6] this compound, with its two-carbon acyl chain, may not perfectly replicate the behavior of all long-chain endogenous ceramides.[7] However, numerous studies have demonstrated that this compound effectively activates many of the same signaling pathways and elicits similar cellular responses, such as apoptosis.[8][9]

A critical experimental control when using this compound is its biologically inactive analog, C2-dihydroceramide.[10] This molecule lacks the 4,5-trans double bond in the sphingoid backbone and does not induce the same cellular effects, making it an excellent negative control to ensure that the observed outcomes are specific to ceramide signaling.[8][10][11]

Data Presentation: this compound in Cellular Assays

The following tables summarize quantitative data from various studies on the effects of this compound in different cell lines and experimental contexts.

| Cell Line | Assay | This compound Concentration | Incubation Time | Observed Effect | Reference |

| HSC-I (Human Squamous Cell Carcinoma) | Viability Assay | Dose-dependent | Not specified | Toxicity | [8] |

| HSC-I (Human Squamous Cell Carcinoma) | DNA Electrophoresis | Dose-dependent | Time-dependent | Internucleosomal fragmentation | [8] |

| A549 and PC9 (Non-small cell lung cancer) | CCK-8 Assay | 20, 50, 100, 200 µmol/l | 12, 24, 36 h | Time- and concentration-dependent reduction in cell viability | [12] |

| SH-SY5Y (Human Neuroblastoma) | MTT Assay | 25 µM | Not specified | ~60% decrease in cell viability | [13] |

| HCT-116 (Human Colon Cancer) | Apoptosis Assay | 20 µM | 24 h | Induction of apoptosis (DNA laddering) | [10] |

| HN4 and HN30 (Head and Neck Squamous Cell Carcinoma) | Viability Assay | Concentration-dependent | 24 h | Inhibition of proliferation | [4] |

| Breast Cancer Cell Lines | Western Blot | 20 µM | 6, 12, 24 h | Changes in senescence-associated and pro-apoptotic protein expression | [14] |

| C2C12 Myotubes | Endogenous Ceramide Measurement | 100 µmol/l | 2 h | ~2-fold increase in endogenous long-chain ceramides | [15] |

| Platelets | Aggregation Assay | 15 µM | Not specified | 50% inhibition of ADP-induced aggregation | [11] |

| Monocytes | Superoxide (B77818) Release Assay | 6 µM | 18 h | Inhibition of LPS-primed superoxide release | [16] |

| Enzyme/Protein | Assay Type | This compound Concentration | Effect | Reference |

| Heterotrimeric Protein Phosphatase 2A (PP2A) | In vitro activity assay | 5-20 µM | Up to 3.5-fold activation | [17] |

| Protein Kinase B (PKB/Akt) | Western Blot (Phosphorylation) | Not specified | Partial loss (50-60%) of activation | [18] |

| Protein Phosphatase 2A (PP2A) | In vitro activity assay | ~5 µM (EC50) | Activation | [19] |

Key Signaling Pathways Modulated by this compound

This compound has been shown to influence a variety of signaling cascades, often leading to apoptosis. Below are diagrams of key pathways.

Caption: this compound induced mitochondrial apoptosis pathway.

Caption: this compound inhibits the pro-survival Akt/NF-κB pathway.

Caption: this compound induces apoptosis via ER stress.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assays (CCK-8 or MTT)

Objective: To determine the cytotoxic effects of this compound on a given cell line.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 20, 50, 100, 200 µmol/l) and C2-dihydroceramide as a negative control.[12] A vehicle control (e.g., DMSO) should also be included.[20]

-

Incubation: Incubate the plates for desired time points (e.g., 12, 24, 36 hours).[12]

-

Reagent Addition: Add CCK-8 or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[12]

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Caption: Workflow for a cell viability assay.

Apoptosis Detection by DNA Fragmentation (DNA Laddering)

Objective: To visualize the internucleosomal fragmentation of DNA, a hallmark of apoptosis.

Methodology:

-

Cell Treatment: Treat cells with this compound and controls for the desired time.

-

Cell Lysis: Harvest the cells and lyse them using a lysis buffer (e.g., RIPA buffer).[12]

-

DNA Extraction: Extract genomic DNA using a commercially available kit or a standard phenol-chloroform extraction protocol.

-

Agarose (B213101) Gel Electrophoresis: Load equal amounts of DNA onto a 1.5-2% agarose gel containing a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Safe).

-

Visualization: Run the gel and visualize the DNA under UV light. A "ladder" of DNA fragments in multiples of approximately 180-200 base pairs is indicative of apoptosis.[8][10]

Western Blotting for Protein Expression and Phosphorylation

Objective: To analyze the expression levels and phosphorylation status of key proteins in this compound-treated cells.

Methodology:

-

Cell Treatment and Lysis: Treat cells as described above and lyse them in a buffer containing protease and phosphatase inhibitors.[12]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 25 µg) on an SDS-polyacrylamide gel.[12]

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies against the proteins of interest (e.g., caspase-3, Akt, phospho-Akt).[12][13] Follow this with incubation with an appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound remains an indispensable tool for dissecting the complex roles of ceramide in cellular signaling. Its ability to permeate cell membranes and activate downstream pathways provides a direct method for studying the consequences of elevated ceramide levels. The data and protocols presented in this guide offer a solid foundation for researchers utilizing this compound in their experimental designs.

Future research will likely focus on developing more sophisticated ceramide mimics with varying acyl chain lengths to better understand the specific functions of different endogenous ceramide species.[21] Furthermore, the continued use of this compound in combination with advanced techniques such as lipidomics and proteomics will undoubtedly uncover novel aspects of sphingolipid-mediated signaling in health and disease, paving the way for new therapeutic strategies.[1][5]

References

- 1. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]

- 2. Ceramides as modulators of cellular and whole-body metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphingolipid metabolic changes during chiral C2-ceramides induced apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Induces Cell Death and Protective Autophagy in Head and Neck Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential Drug Targets for Ceramide Metabolism in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptotic Sphingolipid Signaling by Ceramides in Lung Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound induces apoptosis in a human squamous cell carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Induction of Apoptosis by Sphingosine, Sphinganine, and this compound in Human Colon Cancer Cells, but not by C2-Dihydroceramide | Anticancer Research [ar.iiarjournals.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Ceramide induces the apoptosis of non-small cell lung cancer cells through the Txnip/Trx1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ceramide in the Molecular Mechanisms of Neuronal Cell Death. The Role of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Ceramide analog C2-cer induces a loss in insulin sensitivity in muscle cells through the salvage/recycling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound and C6-ceramide inhibited priming for enhanced release of superoxide in monocytes, but had no effect on the killing of leukaemic cells by monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ceramide activates heterotrimeric protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ceramide inhibits protein kinase B/Akt by promoting dephosphorylation of serine 473 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Role of Serine/Threonine Protein Phosphatases in Ceramide Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Developing new ceramide analogs and identifying novel sphingolipid-controlled genes against a virus-associated lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Messenger: A Technical Guide to the Discovery and Research History of C2-Ceramide

Introduction: In the intricate world of cellular signaling, sphingolipids have emerged from their structural roles to become recognized as critical bioeffector molecules. At the heart of this lipid-centric signaling network lies ceramide, a molecule implicated in a vast array of cellular processes including apoptosis, cell cycle arrest, senescence, and insulin (B600854) resistance. However, the hydrophobic nature of endogenous long-chain ceramides (B1148491) presents a significant challenge for experimental manipulation. This obstacle led to the development of synthetic, short-chain analogs, among which C2-Ceramide (N-acetyl-d-sphingosine) has become an indispensable tool. Its cell-permeable nature allows researchers to exogenously introduce ceramide activity into cell cultures, providing a powerful method to dissect its downstream signaling pathways. This technical guide provides an in-depth exploration of the discovery, history, and multifaceted role of this compound in biomedical research, tailored for researchers, scientists, and drug development professionals.

Discovery and Rationale for Use

The study of ceramide as a second messenger began to gain significant traction in the early 1990s. Researchers identified its accumulation in response to various cellular stressors and its ability to mediate programmed cell death. To directly test the effects of increased intracellular ceramide, a cell-permeable analog was required. This compound, with its short N-acetyl group, was synthesized to increase its aqueous solubility and facilitate its passage across the plasma membrane, thereby mimicking the effects of endogenously generated ceramide.[1]

While naturally present in some tissues like the brain at very low levels, its utility in research stems from its function as an experimental tool rather than its physiological relevance.[2] Studies have shown that once inside the cell, this compound can be metabolized, particularly through a salvage/recycling pathway where it is deacylated to sphingosine (B13886) and then re-acylated into endogenous long-chain ceramides.[3] This metabolic conversion is a critical finding, as it indicates that the biological effects observed after this compound treatment are often mediated by the subsequent generation of more physiologically relevant long-chain species.[3]

Core Research Applications of this compound

This compound has been instrumental in elucidating the role of ceramide in several fundamental cellular processes.

Induction of Apoptosis

A primary and extensively studied function of this compound is the induction of apoptosis. It has been shown to be a potent cytotoxic agent in a wide range of cancer cell lines, including leukemia, hepatocarcinoma, lung cancer, and head and neck squamous cell carcinoma (HNSCC).[4][5] The apoptotic mechanisms triggered by this compound are diverse and often cell-type dependent. Key observations include:

-

DNA Fragmentation and PARP Cleavage: Treatment with this compound leads to hallmark features of apoptosis, such as DNA laddering and the cleavage of Poly (ADP-ribose) polymerase (PARP), a marker of caspase activation.[4]

-

Caspase-Dependent and -Independent Pathways: In many cell types, this compound activates the intrinsic apoptotic pathway, marked by the activation of caspase-9 and the executioner caspase-3.[2][6] However, in some contexts, such as HNSCC cells, it can induce apoptosis through a caspase-3-independent mechanism.[4]

-

Mitochondrial Involvement: this compound can directly interact with mitochondrial membranes, forming large, stable channels that increase membrane permeability.[7] This leads to the release of pro-apoptotic factors like cytochrome c.

-

Regulation of Bcl-2 Family Proteins: Its pro-apoptotic effects are often associated with changes in the expression of Bcl-2 family proteins, typically involving the downregulation of anti-apoptotic members like Bcl-2.[6]

Cell Cycle Regulation

Beyond apoptosis, this compound is a known regulator of the cell cycle. In numerous cancer cell lines, including human hepatocarcinoma and lung cancer cells, it induces cell cycle arrest, predominantly at the G1 phase.[5][8] This arrest prevents cancer cells from progressing to the S phase, thereby inhibiting proliferation. The molecular machinery behind this effect involves:

-

Upregulation of p21: An increase in the expression of the cyclin-dependent kinase inhibitor p21.[8]

-

Downregulation of G1 Cyclins and CDKs: A decrease in the levels of key G1 phase proteins like Cyclin D1 and CDK7.[8]

-

Involvement of Signaling Pathways: The ERK signaling pathway has been implicated in mediating these cell cycle effects.[8]

Autophagy Modulation

The role of this compound in autophagy—the cellular process of degradation and recycling—is complex, with reports suggesting it can be both a death mechanism and a survival strategy. In some cancer cells, this compound induces "protective autophagy," where the cell initiates autophagy to survive the stress induced by the ceramide.[4] In this scenario, inhibiting autophagy can enhance the cytotoxic effects of this compound.[4] Conversely, unrestrained autophagy can also lead to a form of programmed cell death.[4] This dual role highlights the intricate balance of cellular responses to ceramide-induced stress.

Modeling Insulin Resistance

Ceramides are recognized as key players in the development of insulin resistance, a hallmark of type 2 diabetes. This compound has been a valuable tool in modeling this "lipotoxicity" in skeletal muscle cells.[3] Seminal studies using C2C12 myotubes have demonstrated that this compound treatment inhibits insulin-induced phosphorylation of Akt, a critical step in the insulin signaling pathway.[3] Crucially, this research revealed that the inhibitory effect is not from this compound itself, but from the endogenous long-chain ceramides that are synthesized after this compound enters the salvage pathway.[3] This underscores the importance of ceramide metabolism in its signaling functions.

Quantitative Data Summary

The following tables summarize quantitative data from key studies, illustrating the dose- and time-dependent effects of this compound across various cell lines and biological endpoints.

| Cell Line | Cancer Type | IC50 (24h) | Reference |

| H1299 | Non-small cell lung cancer | 22.9 µM | [5] |

| MCF-7 | Breast Cancer (wild type p53) | 27.13 µM | [9] |

| MDA-MB-231 | Breast Cancer (mutant p53) | 4.0 µM | [9] |

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines.

| Cell Line | This compound Concentration | Duration | Effect | Reference |

| H1299 | 50 µM | 24 h | Significant increase in G1 phase population | [5] |

| Bel7402 | Not specified | Not specified | G1 phase arrest | [8] |

| HL-60 | 10 µM | Not specified | Strong G0/G1 phase arrest | [10] |

Table 2: this compound-Induced Cell Cycle Arrest.

| Cell Line | This compound Concentration | Duration | Effect | Reference |

| SH-SY5Y | 25 µM | 24 h | ~60% decrease in cell viability | [2] |

| HN4 & HN30 | Concentration-dependent | 24 h | Significant inhibition of proliferation | [4] |

| C2C12 Myotubes | 100 µM | 2 h | Inhibition of insulin-induced Akt phosphorylation | [3] |

Table 3: Diverse Biological Effects of this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for key experiments involving this compound.

Cell Viability and Proliferation Assay (MTT Assay)

-

Cell Seeding: Plate cells (e.g., H1299, MCF-7) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0, 10, 20, 50, 100 µM) for a specified duration (typically 24 to 48 hours). A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the intended time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge, wash with cold PBS, and resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Western Blotting for Protein Expression

-

Protein Extraction: Following treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p21, p-Akt) overnight at 4°C.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Visualizations

Graphviz diagrams are provided to illustrate the central signaling and metabolic pathways involving ceramide and the experimental application of this compound.

Ceramide Synthesis Pathways

Caption: Overview of the three major pathways for cellular ceramide generation.

This compound Experimental Workflow and Apoptotic Signaling

Caption: this compound induces apoptosis via the mitochondrial intrinsic pathway.

This compound and G1 Cell Cycle Arrest

Caption: this compound induces G1 cell cycle arrest by modulating key regulatory proteins.

Metabolic Fate of this compound in Muscle Cells

Caption: this compound is metabolized to long-chain ceramides that cause insulin resistance.

References

- 1. Roles and therapeutic targeting of ceramide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceramide in the Molecular Mechanisms of Neuronal Cell Death. The Role of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ceramide analog C2-cer induces a loss in insulin sensitivity in muscle cells through the salvage/recycling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Induces Cell Death and Protective Autophagy in Head and Neck Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Induction of apoptosis in chicken oviduct cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Lipids C2- and C16-Ceramide Form Large Stable Channels: IMPLICATIONS FOR APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms involved in ceramide-induced cell cycle arrest in human hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound-Induced Rb-Dominant Senescence-Like Phenotype Leads to Human Breast Cancer MCF-7 Escape from p53-Dependent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sphingolipid metabolic changes during chiral C2-ceramides induced apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of C2-Ceramide in Modulating Mitochondrial Membrane Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491) are bioactive sphingolipids that function as critical second messengers in a variety of cellular processes, including apoptosis, cell cycle arrest, and senescence. The short-chain, cell-permeable analog, N-acetyl-D-sphingosine (C2-Ceramide), is a widely utilized tool to investigate the cellular effects of ceramide accumulation. A primary target of this compound is the mitochondrion, where it instigates a cascade of events culminating in the disruption of mitochondrial integrity and function. This technical guide provides an in-depth examination of the mechanisms by which this compound affects the mitochondrial membrane potential (ΔΨm), a critical indicator of mitochondrial health and a key determinant of cell fate. We will explore its direct effects on mitochondrial membranes, its interaction with the electron transport chain, and its interplay with the Bcl-2 family of proteins, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Introduction to this compound and Mitochondria

Ceramides can be generated endogenously through the de novo synthesis pathway in the endoplasmic reticulum (ER) or via the hydrolysis of sphingomyelin (B164518) by sphingomyelinases.[1][2][3] Mitochondria themselves contain enzymes for ceramide synthesis and hydrolysis, and ceramide levels in mitochondria are known to increase prior to the mitochondrial phase of apoptosis.[1][2][3][4][5][6] this compound, as a synthetic analog, mimics these endogenous ceramides, readily crossing the plasma membrane to exert its effects directly on intracellular organelles, most notably the mitochondria.

The mitochondrion is central to cellular life and death. Its primary function is ATP production through oxidative phosphorylation, a process that relies on a stable electrochemical gradient across the inner mitochondrial membrane (IMM), known as the mitochondrial membrane potential (ΔΨm). The dissipation of this potential is a critical event in the intrinsic apoptotic pathway, often considered a point of no return. This compound has been shown to be a potent inducer of ΔΨm collapse, triggering a series of pro-apoptotic events.[7][8][9]

Core Mechanisms of this compound-Induced Mitochondrial Dysfunction

This compound impacts mitochondrial membrane potential through several interconnected mechanisms:

2.1. Direct Permeabilization of the Outer Mitochondrial Membrane (MOM)

One of the most direct effects of this compound is the formation of large, stable channels within the mitochondrial outer membrane (MOM).[1][10][11][12][13]

-

Channel Formation: this compound, along with its long-chain counterpart C16-Ceramide, can self-assemble into protein-permeable channels in the MOM.[10][11][12] These channels are large enough to allow the passage of intermembrane space (IMS) proteins, including cytochrome c (approx. 12 kDa) and adenylate kinase, with a molecular weight cut-off of about 60 kDa.[10][11] Dihydroceramide, a biologically inactive analog, does not form these channels.[10]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The formation of these channels leads to MOMP, a key event in apoptosis. This permeabilization is not a detergent-like effect, as it is reversible upon removal of this compound with bovine serum albumin (BSA).[1][10][11][12]

-

Consequence for ΔΨm: The release of cytochrome c into the cytosol disrupts the electron transport chain (ETC), as cytochrome c is a crucial electron carrier between Complex III and Complex IV. This disruption impairs the proton pumping that generates the ΔΨm, leading to its dissipation.[14][15]

2.2. Inhibition of the Electron Transport Chain (ETC)

This compound can directly interact with and inhibit components of the ETC.

-

Complex I and III Inhibition: Studies have shown that short-chain ceramides like this compound can inhibit the activity of ETC Complex I (NADH dehydrogenase) and Complex III (cytochrome bc1 complex).[2][3][16] This inhibition curtails electron flow, reduces oxidative phosphorylation, and decreases ATP production.[16]

-

Reactive Oxygen Species (ROS) Generation: The blockage of the ETC, particularly at Complex I and III, leads to the leakage of electrons and the subsequent formation of superoxide (B77818) anions (O₂⁻), which are then converted to hydrogen peroxide (H₂O₂) and other reactive oxygen species (ROS).[16][17][18][19][20] This this compound-induced ROS production can be potentiated by the depletion of mitochondrial glutathione (B108866) (GSH).[17]

-

Consequence for ΔΨm: The direct inhibition of proton-pumping complexes (I and III) and the oxidative damage caused by ROS to mitochondrial components, including lipids and proteins of the IMM, contribute to the collapse of the ΔΨm.

2.3. Induction of the Mitochondrial Permeability Transition (MPT)

In certain cellular contexts, this compound can trigger the opening of the mitochondrial permeability transition pore (MPTP), a non-selective, high-conductance channel in the inner mitochondrial membrane.

-

Ca²⁺-Dependent Mechanism: The this compound-induced release of Ca²⁺ from the ER can lead to mitochondrial Ca²⁺ overload, a known trigger for MPTP opening.[8][21] This effect is sensitive to the inhibitor Cyclosporin A (CsA).[21]

-

Consequence for ΔΨm: The opening of the MPTP allows for the free passage of ions and small molecules (<1.5 kDa) across the IMM, leading to an immediate and complete collapse of the ΔΨm.[21] This is followed by mitochondrial swelling and the rupture of the MOM, causing the non-specific release of all IMS proteins.

2.4. Interplay with Bcl-2 Family Proteins

The pro-apoptotic effects of this compound are tightly regulated by the Bcl-2 family of proteins.

-

Pro-apoptotic Proteins (Bax/Bak): Pro-apoptotic proteins like Bax are key activators of ceramide-mediated cell death.[22] this compound can induce the translocation of Bax to the mitochondria.[23] Importantly, activated Bax and ceramide act synergistically to permeabilize the MOM.[24] This suggests a model where ceramide channels and Bax/Bak pores cooperate to ensure efficient MOMP. The generation of long-chain ceramides during apoptosis has also been shown to be dependent on BAK.[25]

-

Anti-apoptotic Proteins (Bcl-2/Bcl-xL): Anti-apoptotic proteins like Bcl-2 and Bcl-xL can counteract the effects of this compound.[14] They have been shown to prevent ceramide-induced cytochrome c release.[14][15] Mechanistically, anti-apoptotic proteins can directly interact with and cause the disassembly of pre-formed ceramide channels in the MOM, thus inhibiting MOMP.[26][27]

Signaling Pathways and Visualizations

The intricate mechanisms by which this compound disrupts mitochondrial function can be visualized through signaling diagrams.

References

- 1. Ceramide forms channels in mitochondrial outer membranes at physiologically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Sphingolipids as a Culprit of Mitochondrial Dysfunction in Insulin Resistance and Type 2 Diabetes [frontiersin.org]

- 3. Sphingolipids as a Culprit of Mitochondrial Dysfunction in Insulin Resistance and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On the nature of ceramide-mitochondria interactions -- dissection using comprehensive mitochondrial phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ceramide and mitochondria in ischemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Subcellular compartmentalization of ceramide metabolism: MAM (mitochondria-associated membrane) and/or mitochondria? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Calcium and mitochondrial metabolism in ceramide-induced cardiomyocyte death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ceramide Channels Increase the Permeability of the Mitochondrial Outer Membrane to Small Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ceramide channels increase the permeability of the mitochondrial outer membrane to small proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ceramide channels and mitochondrial outer membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ceramide induces cytochrome c release from isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ceramide induces cytochrome c release from isolated mitochondria. Importance of mitochondrial redox state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Direct effect of ceramide on the mitochondrial electron transport chain leads to generation of reactive oxygen species. Role of mitochondrial glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cross Talk Between Ceramide and Redox Signaling: Implications for Endothelial Dysfunction and Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ceramide Attenuates Hypoxic Cell Death via Reactive Oxygen Species Signaling | Semantic Scholar [semanticscholar.org]

- 20. Ceramide attenuates hypoxic cell death via reactive oxygen species signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Ceramide induces release of pro-apoptotic proteins from mitochondria by either a Ca2+ -dependent or a Ca2+ -independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Ceramide induces mitochondrial activation and apoptosis via a Bax-dependent pathway in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Ceramide and activated Bax act synergistically to permeabilize the mitochondrial outer membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The BCL-2 Protein BAK Is Required for Long-chain Ceramide Generation during Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Anti-apoptotic Bcl-2 Family Proteins Disassemble Ceramide Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Anti-apoptotic Bcl-2 Family Proteins Disassemble Ceramide Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intrinsic Pathway Activator: A Technical Guide to C2-Ceramide-Induced Cytochrome c Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

C2-Ceramide, a cell-permeable analog of the endogenous sphingolipid ceramide, is a potent inducer of apoptosis. A critical event in this process is the release of cytochrome c from the mitochondria into the cytosol, a point of no return in the intrinsic apoptotic cascade. This technical guide provides an in-depth exploration of the molecular mechanisms governing this compound-induced cytochrome c release. We will delve into the direct and indirect pathways, the pivotal role of the Bcl-2 family of proteins, and provide detailed experimental protocols for studying this phenomenon. All quantitative data is summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized using the DOT language.

Introduction to this compound and Apoptosis

Ceramides (B1148491) are a class of lipid molecules that function as critical signaling intermediates in a variety of cellular processes, including proliferation, differentiation, and apoptosis.[1] Short-chain, cell-permeable ceramide analogs, such as this compound (N-acetyl-D-sphingosine), are widely used experimental tools to mimic the effects of endogenous ceramides and to dissect their signaling pathways.[2] A primary mechanism by which this compound induces apoptosis is through the activation of the mitochondrial or intrinsic pathway. This pathway is characterized by mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors, most notably cytochrome c, into the cytosol.[3][4]

Once in the cytosol, cytochrome c associates with Apoptotic Protease-Activating Factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates downstream effector caspases, such as caspase-3, leading to the execution phase of apoptosis.[2] This guide will focus on the upstream events, specifically how this compound orchestrates the release of cytochrome c from the mitochondria.

Core Mechanisms of this compound-Induced Cytochrome c Release

The release of cytochrome c from the mitochondrial intermembrane space is a tightly regulated process. This compound employs multiple, and likely interconnected, mechanisms to permeabilize the outer mitochondrial membrane.

Direct Channel Formation in the Mitochondrial Outer Membrane

A compelling body of evidence suggests that this compound can directly insert into the mitochondrial outer membrane to form large, protein-permeable channels.[5][6] This model proposes a direct biophysical mechanism for cytochrome c release, independent of the cell's protein machinery.

-

Channel Properties: These ceramide channels are large and stable enough to allow the passage of proteins like cytochrome c (approximately 12 kDa).[5][7]

-

Reversibility: The formation of these channels is a reversible process. Removal of this compound from the mitochondrial membrane, for instance by treatment with bovine serum albumin (BSA), can lead to the disassembly of these channels and restoration of the membrane's impermeability.[6]

-

Concentration Dependence: The formation of these channels is dependent on the concentration of this compound in the mitochondrial membrane.[8]

The Pivotal Role of Bcl-2 Family Proteins

The Bcl-2 family of proteins are central regulators of apoptosis, and they play a critical role in this compound-induced cytochrome c release. This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).

-

Pro-Apoptotic Bcl-2 Proteins (Bax and Bak): this compound can induce the activation and translocation of Bax from the cytosol to the mitochondria.[3][9] Activated Bax can then oligomerize and form pores in the outer mitochondrial membrane, facilitating cytochrome c release.[10][11] Some studies suggest a synergistic effect, where this compound and Bax work together to permeabilize the membrane.[12] The presence of Bax appears to be a key determinant for this compound-induced apoptosis in some cell types.[9]

-

Anti-Apoptotic Bcl-2 Proteins (Bcl-2 and Bcl-xL): Overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL can inhibit this compound-induced cytochrome c release and apoptosis.[13][14][15] The mechanism of this inhibition is thought to involve the prevention of Bax/Bak activation and the direct inhibition of ceramide channel formation.[16]

Involvement of the Mitochondrial Permeability Transition Pore (MPTP)

The mitochondrial permeability transition pore (MPTP) is a large, non-selective channel that can form in the inner mitochondrial membrane under conditions of cellular stress. While some studies have suggested that this compound can induce the opening of the MPTP, leading to mitochondrial swelling, outer membrane rupture, and subsequent cytochrome c release, this mechanism remains a subject of debate. Other studies have shown that this compound can induce cytochrome c release independently of the MPTP.

Quantitative Analysis of this compound Effects

The following tables summarize quantitative data from various studies on the effects of this compound on cytochrome c release and related apoptotic events.

| Cell Line | This compound Concentration | Treatment Duration | Cytochrome c Release | Reference |

| Rat Heart Mitochondria | 20 µM | 2 minutes | ~60% of total mitochondrial content | [1] |

| Immature Cerebellar Granule Cells | 20 µM | 12 hours | Marked increase in cytosolic cytochrome c | [17] |

| Bovine Aortic Endothelial Cells | 10-100 µM | 8 hours | Dose-dependent increase | [18] |

| DU 145/Bax (prostate cancer) | 100 µM | 30 hours | Enhanced release compared to mock cells | [12] |

| Parameter | Cell Line/System | This compound Concentration | Effect | Reference |

| Mitochondrial Membrane Potential | Cardiomyocytes | 40 µM | Significant decrease | [19] |

| Caspase-3 Activation | Bovine Aortic Endothelial Cells | 50 µM | Significant increase | [18] |

| Cell Viability | Head and Neck Squamous Carcinoma | 10-80 µM | Concentration-dependent decrease | [20] |

| Apoptosis | Molt 4 (T lymphoblastoid) | < 14 µM | Induction of apoptosis | [21] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Cytochrome c Release

The following diagram illustrates the key signaling events initiated by this compound that culminate in the release of cytochrome c from the mitochondria.

Caption: this compound induced cytochrome c release signaling pathway.

Experimental Workflow for Detecting Cytochrome c Release

The following diagram outlines a typical experimental workflow to measure the translocation of cytochrome c from the mitochondria to the cytosol.

Caption: Experimental workflow for cytochrome c release detection.

Detailed Experimental Protocols

Isolation of Mitochondria from Cultured Cells

This protocol is adapted for the isolation of mitochondria for subsequent cytochrome c release assays.

Materials:

-

Cell culture plates (e.g., 150 mm)

-

Trypsin-EDTA

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Mitochondria Isolation Buffer (MIB): 210 mM mannitol, 70 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.5. Add protease inhibitors just before use.

-

Dounce homogenizer with a tight-fitting pestle

-

Microcentrifuge

-

Refrigerated centrifuge

Procedure:

-

Grow cells to 80-90% confluency in 150 mm plates.

-

Induce apoptosis with this compound for the desired time.

-

Harvest cells by trypsinization and centrifuge at 600 x g for 5 minutes at 4°C.

-

Wash the cell pellet twice with ice-cold PBS.

-

Resuspend the cell pellet in 1 mL of ice-cold MIB.

-

Homogenize the cells on ice using a Dounce homogenizer with 30-50 strokes.

-

Transfer the homogenate to a microcentrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant (cytosolic fraction can be saved for analysis).

-

Resuspend the mitochondrial pellet in an appropriate buffer for downstream applications.

Western Blotting for Cytochrome c Release

This protocol describes the detection of cytochrome c in cytosolic and mitochondrial fractions.

Materials:

-

SDS-PAGE gels (12-15%)

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-cytochrome c, anti-COX IV (mitochondrial marker), anti-GAPDH (cytosolic marker)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Determine the protein concentration of the cytosolic and mitochondrial fractions.

-

Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-cytochrome c antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Re-probe the blot with antibodies against COX IV and GAPDH to confirm the purity of the fractions and equal loading.

Immunocytochemistry for Visualizing Cytochrome c Release

This protocol allows for the visualization of cytochrome c translocation within intact cells.[18]

Materials:

-

Cells grown on coverslips

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody: anti-cytochrome c

-

Fluorescently-labeled secondary antibody

-

Mitochondrial stain (e.g., MitoTracker Red CMXRos)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Seed cells on coverslips and treat with this compound.

-

If desired, incubate with a mitochondrial stain like MitoTracker Red CMXRos for 30 minutes before fixation.

-

Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific binding with 1% BSA in PBS for 1 hour.

-

Incubate with the primary anti-cytochrome c antibody overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips onto microscope slides.

-

Visualize the cells using a fluorescence microscope. In healthy cells, cytochrome c will co-localize with the mitochondrial stain, appearing as a punctate pattern. In apoptotic cells, cytochrome c will be diffusely distributed throughout the cytoplasm.

Conclusion

This compound is a powerful tool for inducing apoptosis and studying the intricacies of the intrinsic pathway. Its ability to induce cytochrome c release through both direct membrane interactions and the modulation of Bcl-2 family proteins highlights the complexity of this crucial apoptotic event. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the pro-apoptotic potential of this compound and to explore novel therapeutic strategies that target the mitochondrial pathway of cell death. A thorough understanding of these mechanisms is essential for the development of next-generation cancer therapies and for elucidating the role of sphingolipids in cellular homeostasis.

References

- 1. researchgate.net [researchgate.net]

- 2. Caspases mediate this compound-induced apoptosis of the human oligodendroglial cell line, MO3.13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound enhances sorafenib-induced caspase-dependent apoptosis via PI3K/AKT/mTOR and Erk signaling pathways in HCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms involved in exogenous C2- and C6-ceramide-induced cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mitochondrial Ceramide and the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ceramide Channels Increase the Permeability of the Mitochondrial Outer Membrane to Small Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ceramide channels increase the permeability of the mitochondrial outer membrane to small proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ceramide forms channels in mitochondrial outer membranes at physiologically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ceramide induces mitochondrial activation and apoptosis via a Bax-dependent pathway in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bax directly induces release of cytochrome c from isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bax-induced Cytochrome C Release from Mitochondria Is Independent of the Permeability Transition Pore but Highly Dependent on Mg2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of ceramide-induced apoptosis by Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ceramide induces cytochrome c release from isolated mitochondria. Importance of mitochondrial redox state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Influence of Bcl-2 overexpression on the ceramide pathway in daunorubicin-induced apoptosis of leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Distinct sites of action of Bcl-2 and Bcl-xL in the ceramide pathway of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. academic.oup.com [academic.oup.com]

- 20. This compound Induces Cell Death and Protective Autophagy in Head and Neck Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Bcl-2 antagonizes apoptotic cell death induced by two new ceramide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

C2-Ceramide's Involvement in Cell Cycle Arrest Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C2-Ceramide, a cell-permeable synthetic analog of natural ceramides, has emerged as a critical lipid second messenger implicated in a variety of cellular processes, including the regulation of cell cycle progression and the induction of apoptosis. Its ability to arrest the cell cycle in cancer cells has positioned it as a molecule of significant interest in the field of oncology and drug development. This technical guide provides a comprehensive overview of the molecular pathways through which this compound exerts its cytostatic effects, with a focus on G1 and G2/M phase arrest. The guide details the key signaling cascades, presents quantitative data from seminal studies, and provides methodologies for the essential experiments used to elucidate these pathways.

Core Signaling Pathways in this compound-Induced Cell Cycle Arrest

This compound orchestrates cell cycle arrest through a multi-pronged approach, primarily by modulating the activity of key regulatory proteins. The two major checkpoints at which this compound exerts its influence are the G1/S and G2/M transitions.

G1 Phase Arrest

The arrest of the cell cycle in the G1 phase is a predominant outcome of this compound treatment in many cell types. This is primarily achieved through the modulation of the Cyclin-Dependent Kinase (CDK) inhibitor-Retinoblastoma (Rb) pathway.

One of the central mechanisms involves the upregulation of the CDK inhibitor p21 (also known as WAF1/CIP1/Sdi1). This compound treatment has been shown to increase the expression of p21 protein[1]. This induction of p21 can occur in both a p53-dependent and -independent manner[1][2]. In cells with wild-type p53, this compound can lead to a rapid increase in p53 levels, which in turn transcriptionally activates p21[3].

The increased levels of p21 lead to the inhibition of cyclin D1/CDK4/6 and cyclin E/CDK2 complexes. This inhibition prevents the hyper-phosphorylation of the retinoblastoma protein (pRb)[4]. Hypophosphorylated pRb remains bound to the E2F transcription factor, thereby repressing the transcription of genes required for S-phase entry.

Furthermore, this compound has been observed to down-regulate the expression of cyclin D1, further contributing to the inhibition of G1 progression. The reduction in cyclin D1, coupled with the inhibition of CDK7, has been identified as a key part of the this compound-induced G1 arrest mechanism.

Another critical player in this compound-induced G1 arrest is the protein phosphatase 2A (PP2A). This compound can directly activate PP2A[5][6]. Activated PP2A can dephosphorylate and inactivate pro-proliferative kinases such as Akt (Protein Kinase B). The inhibition of the Akt pathway can, in turn, affect downstream targets that regulate cell cycle progression. This compound has been shown to activate both protein phosphatase 1 (PP1) and PP2A, which can dephosphorylate and inactivate CDK2[7].

References

- 1. Ceramide Synthase 6 Maximizes p53 Function to Prevent Progeny Formation from Polyploid Giant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceramide Signaling and p53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. resources.rndsystems.com [resources.rndsystems.com]

- 5. Ceramide activates heterotrimeric protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ceramide-activated protein phosphatase-2A activity in insulin-secreting cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of cyclin-dependent kinase 2 activity by ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of C2-Ceramide in Inducing Cellular Senescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the role of N-acetyl-D-sphingosine (C2-ceramide) in inducing cellular senescence. It consolidates key findings on the underlying signaling pathways, presents quantitative data from relevant studies, and offers detailed experimental protocols for researchers investigating this phenomenon. This document is intended to serve as a comprehensive resource for scientists and professionals in the fields of cell biology, aging research, and oncology drug development.

Introduction to this compound and Cellular Senescence

Cellular senescence is a fundamental biological process characterized by a stable state of cell cycle arrest, accompanied by distinct phenotypic changes.[1] It is a crucial mechanism for tumor suppression and plays a complex role in aging and age-related diseases.[2] Ceramide, a central molecule in sphingolipid metabolism, has been identified as a key regulator of various cellular processes, including apoptosis, cell cycle arrest, and senescence.[3][4] Exogenous, cell-permeable short-chain ceramides, such as this compound, are widely used experimental tools to mimic the effects of endogenous ceramide and dissect its signaling pathways.[5][6]

This guide focuses specifically on the mechanisms by which this compound induces a senescent-like phenotype, the key signaling cascades involved, and the experimental methodologies used to characterize this process.

Signaling Pathways of this compound-Induced Senescence

This compound initiates a complex network of signaling events that culminate in cellular senescence. The two primary pathways implicated are the p53/p21 and the Retinoblastoma (Rb) protein-dependent pathways. The activation of these pathways is often cell-type specific and depends on the cellular context, such as the p53 status of the cell.[3][7]

The p53/p21 Pathway

In cells with wild-type p53, this compound treatment can lead to a rapid and transient increase in p53 protein levels.[3] Activated p53 then transcriptionally upregulates the cyclin-dependent kinase (CDK) inhibitor p21WAF1/CIP1.[8][9] p21, in turn, inhibits CDK2 and CDK4/6, leading to the dephosphorylation and activation of the Rb protein.[8] This cascade ultimately results in a G1 cell cycle arrest, a hallmark of cellular senescence.[8] Studies in C2C12 myoblasts have shown that this compound upregulates both p53 and p21 protein expression, leading to a senescent phenotype.[9]

The Rb-Dependent Pathway

In some cellular contexts, particularly in certain cancer cell lines, this compound can induce a senescence-like phenotype that is more reliant on the Rb pathway, even in the presence of wild-type p53.[3] For instance, in MCF-7 breast cancer cells, this compound treatment leads to a sustained increase in Rb protein levels over time, while the initial p53 activation is transient.[3] This suggests a dominant role for Rb in maintaining the senescent state in these cells.[3][7] Dephosphorylated Rb binds to and inhibits the E2F family of transcription factors, thereby blocking the expression of genes required for S-phase entry and cell cycle progression.[10]

Other Associated Signaling Events

-

Reactive Oxygen Species (ROS): Ceramide-induced senescence has been linked to the generation of reactive oxygen species, which can further activate DNA damage response pathways and reinforce the senescent phenotype.[11]

-

Telomerase Activity: this compound has been shown to inhibit telomerase activity, which can contribute to replicative senescence in the long term.[12][13][14] This inhibition is often correlated with growth arrest rather than apoptosis.[13]

-

mTOR Signaling: The mTOR (mammalian target of rapamycin) signaling pathway is a critical regulator of cell growth and proliferation. While its role in this compound-induced senescence is not fully elucidated, mTOR signaling is known to be intricately linked to the establishment of the senescent phenotype, often being activated in oncogene-induced senescence.[15][16][17]

Quantitative Data on this compound-Induced Senescence

The following tables summarize quantitative findings from studies investigating the effects of this compound on markers of cellular senescence.

Table 1: Effect of this compound on Senescence-Associated Gene and Protein Expression in MCF-7 Cells

| Marker | Treatment | Fold Change (vs. Control) | Time Point | Reference |

| p53 Protein | 20 µM this compound | 5.06 | 6 h | [3] |

| p53 Protein | 20 µM this compound | ~1.0 | 24 h | [3] |

| Rb Protein | 20 µM this compound | Sustained Increase | 6-24 h | [3] |

| PAI-1 mRNA | 20 µM this compound | 1.46 | 24 h | [3] |

| TGase II mRNA | 20 µM this compound | 5.22 | 24 h | [3] |

Table 2: Effect of this compound on Cellular Senescence Markers in C2C12 Myoblasts

| Marker | Treatment | Observation | Reference |

| SA-β-galactosidase Staining | 50 µM this compound (8h) | Significantly higher staining | [9] |

| BrdU Incorporation | 50 µM this compound (8h) | Reduced incorporation | [9] |

| Cell Cycle | 50 µM this compound (8h) | Increased proportion of cells in G2-phase | [9] |

| p53 Protein Expression | 50 µM this compound (8h) | Upregulated | [9] |

| p21 Protein Expression | 50 µM this compound (8h) | Upregulated | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound-induced cellular senescence.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This assay is a widely used biomarker for identifying senescent cells, based on the increased lysosomal β-D-galactosidase activity at pH 6.0 in senescent cells.[8][18][19][20]

Materials:

-

Phosphate-buffered saline (PBS)

-

Fixation solution: 2% formaldehyde (B43269) / 0.2% glutaraldehyde (B144438) in PBS, or 4% paraformaldehyde (PFA) in PBS[21][22]

-

SA-β-Gal Staining Solution:

-

40 mM Citric acid/Sodium phosphate (B84403) buffer, pH 6.0

-

5 mM Potassium ferrocyanide

-

5 mM Potassium ferricyanide

-

150 mM Sodium chloride

-

2 mM Magnesium chloride

-

1 mg/mL 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal) (stock solution of 100 mg/ml in dimethylformamide)[21]

-

Procedure:

-

Culture cells in a 24-well plate to desired confluency and treat with this compound for the indicated time.[18][21]

-

Aspirate the culture medium and wash the cells twice with PBS.[18][21]

-

Fix the cells with 250 µL of fixation solution for 5 minutes at room temperature.[18][21]

-

Aspirate the fixation solution and wash the cells twice with PBS for 5 minutes each with gentle shaking.[18]

-

Add 250 µL of freshly prepared SA-β-Gal staining solution to each well.[18][21]

-

Incubate the plate at 37°C in a dry incubator (not a CO2 incubator) for 12-16 hours, or until a blue color develops in the senescent cells.[20][22] Protect from light.

-

Aspirate the staining solution and wash the cells twice with distilled water.[18][21]

-

Observe and capture images of the cells under a bright-field microscope.

-

Quantify the percentage of SA-β-Gal positive (blue-stained) cells by counting at least 100 cells in several random fields.

Immunoblotting for Senescence-Related Proteins

Western blotting is used to quantify the expression levels of key proteins in the senescence signaling pathways, such as p53, p21, and Rb.[2][8]

Materials:

-

RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-p21, anti-Rb, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

After this compound treatment, wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.[1][8][23]

Materials:

-

PBS

-

Trypsin-EDTA

-

70% ice-cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

-

Harvest cells by trypsinization, including the culture medium to collect any floating cells.

-

Centrifuge the cell suspension and wash the cell pellet with PBS.

-

Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound induced senescence signaling pathway.

Caption: Experimental workflow for SA-β-Gal staining.

Caption: Experimental workflow for Western blotting.

Conclusion

This compound is a potent inducer of cellular senescence, acting primarily through the p53/p21 and Rb tumor suppressor pathways. The specific signaling cascade activated can be context-dependent, highlighting the complexity of ceramide's role in cell fate decisions. Understanding the molecular mechanisms by which this compound induces senescence provides valuable insights into the fundamental biology of aging and cancer. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of modulating ceramide signaling in age-related diseases and oncology.

References

- 1. 細胞周期および細胞分裂(有糸分裂) | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. Techniques to Induce and Quantify Cellular Senescence [jove.com]

- 3. This compound-Induced Rb-Dominant Senescence-Like Phenotype Leads to Human Breast Cancer MCF-7 Escape from p53-Dependent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of ceramide in cellular senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Ceramide analog C2-cer induces a loss in insulin sensitivity in muscle cells through the salvage/recycling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound-Induced Rb-Dominant Senescence-Like Phenotype Leads to Human Breast Cancer MCF-7 Escape from p 53-Dependent Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Brief guide to senescence assays using cultured mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metformin limits ceramide-induced senescence in C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Ceramide Complex Ameliorates Metabolically Driven Neutrophil Senescence by Regulating Apoptosis via the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of telomerase and cyclooxygenase-2 in PDGF and FGF inhibition of this compound-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of ceramide in mediating the inhibition of telomerase activity in A549 human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mTOR signaling orchestrates the expression of cytoprotective factors during cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mTOR Signaling from Cellular Senescence to Organismal Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. Methods to detect biomarkers of cellular senescence: the senescence-associated beta-galactosidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. telomer.com.tr [telomer.com.tr]

- 21. Senescence Associated β-galactosidase Staining [bio-protocol.org]

- 22. jove.com [jove.com]

- 23. mdpi.com [mdpi.com]

C2-Ceramide as a Modulator of Protein Phosphatase 2A (PP2A): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein Phosphatase 2A (PP2A) is a critical serine/threonine phosphatase that acts as a tumor suppressor by regulating key signaling pathways involved in cell growth, proliferation, and apoptosis. Its activity is tightly controlled by a complex interplay of its subunit composition and endogenous inhibitors. C2-Ceramide, a cell-permeable short-chain sphingolipid, has emerged as a significant modulator of PP2A, capable of directly and indirectly activating the phosphatase. This technical guide provides an in-depth overview of the mechanisms of this compound-mediated PP2A modulation, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the ceramide-PP2A axis.

Introduction to this compound and PP2A

Ceramides (B1148491) are a class of lipid second messengers central to cellular signaling, particularly in the regulation of apoptosis, cell cycle arrest, and senescence. This compound (N-acetyl-D-sphingosine) is a synthetic, cell-permeable analog of natural ceramides that is widely used in research to mimic the effects of endogenous ceramides.

Protein Phosphatase 2A (PP2A) is a major serine/threonine phosphatase in eukaryotic cells, accounting for a substantial portion of total phosphatase activity. It typically exists as a heterotrimeric holoenzyme composed of a catalytic subunit (C), a scaffolding subunit (A), and a regulatory subunit (B). The B subunit is highly variable and dictates the substrate specificity, subcellular localization, and enzymatic activity of the holoenzyme. The dysregulation of PP2A activity is a common feature in many human cancers, making it an attractive target for therapeutic intervention.

Mechanism of this compound-Mediated PP2A Activation

This compound modulates PP2A activity through at least two distinct mechanisms:

2.1. Direct Activation of the PP2A Holoenzyme:

Early studies demonstrated that this compound can directly activate the heterotrimeric form of PP2A.[1][2] This activation is dependent on the presence of the B subunit, as this compound has no effect on the catalytic C subunit or the AC core enzyme alone.[2] The activation is also stereospecific, with the natural D-erythro isomer being the most effective.[2][3] Furthermore, the structure of the acyl chain is important, with short-chain ceramides like C2, C6, and C8 being effective activators.[2][4]

2.2. Indirect Activation via Displacement of Endogenous Inhibitors:

A more recently elucidated mechanism involves the interaction of ceramide with endogenous protein inhibitors of PP2A, most notably the inhibitor 2 of PP2A (I2PP2A), also known as SET. I2PP2A binds to the catalytic subunit of PP2A and inhibits its activity. This compound can directly bind to I2PP2A, leading to a conformational change that causes its dissociation from PP2A.[5] This relieves the inhibition and results in the activation of the phosphatase.[5] This indirect mechanism adds another layer of complexity to the regulation of PP2A by ceramides and presents an alternative strategy for therapeutic intervention.

Quantitative Data on this compound and PP2A Modulation

The following tables summarize the quantitative data from various studies on the effects of this compound on PP2A activity and downstream cellular processes.

Table 1: In Vitro Activation of PP2A by this compound

| PP2A Form | This compound Concentration | Fold Activation (approx.) | Cell/Tissue Source | Reference |

| Heterotrimeric PP2A | 5-20 µM | Up to 3.5-fold | Rat T9 glioma | [2] |

| Ceramide-activated PP (CAPP) | 20 µM | 1.8 to 5.5-fold | Rat T9 glioma | [2] |

| PP2A-like activity | < 12.5 µM | 1.5 to 2-fold | HIT-T15 or INS-1 | [4] |

| PP2A catalytic subunit (PP2Ac) | Not specified | ~3-fold | Not specified | [3] |

Table 2: Cellular Effects of this compound Mediated by PP2A

| Cellular Process | This compound Concentration | Observed Effect | Cell Line | Reference |

| Apoptosis (DNA fragmentation) | 50 µM - 100 µM | 5.7 to 11.2-fold increase | Osteoblasts | [6] |

| Bcl2 Dephosphorylation | Increasing concentrations | Potent enhancement of Bcl2 dephosphorylation | H7 WT Bcl2 cells | [7] |

| Cell Viability | 14 µM (IC50) | Decreased viability in cells overexpressing wild-type Bcl2 | Not specified | [8] |

| Inhibition of Akt | Not specified | Enhanced dephosphorylation of Akt1 | PC12 cells |

Signaling Pathways Modulated by this compound and PP2A

This compound-mediated activation of PP2A impacts several critical signaling pathways that regulate cell fate.

4.1. The Akt/PKB Survival Pathway:

The Akt (Protein Kinase B) pathway is a central signaling cascade that promotes cell survival and inhibits apoptosis. Akt is activated by phosphorylation. PP2A can directly dephosphorylate and inactivate Akt. By activating PP2A, this compound leads to the suppression of the pro-survival Akt signaling pathway.

4.2. Regulation of the Bcl-2 Family:

Bcl-2 is an anti-apoptotic protein whose function is regulated by its phosphorylation status. Phosphorylated Bcl-2 is active and promotes cell survival. This compound has been shown to activate a mitochondrial pool of PP2A, which then dephosphorylates Bcl-2, thereby inactivating its anti-apoptotic function and promoting cell death.[8]

4.3. Control of c-Myc Oncogene:

The oncoprotein c-Myc is a key driver of cell proliferation and its stability is regulated by phosphorylation. PP2A can dephosphorylate c-Myc, targeting it for proteasomal degradation. The indirect activation of PP2A by this compound, through the displacement of I2PP2A, has been shown to promote the degradation of c-Myc.[9]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and PP2A.

5.1. Protocol for In Vitro PP2A Activity Assay (Malachite Green-based)

This protocol is adapted from commercially available kits and published methods for measuring phosphatase activity.[10]

-

Materials:

-

Purified PP2A enzyme

-

This compound solution (in a suitable solvent like DMSO)

-

Phosphopeptide substrate (e.g., K-R-pT-I-R-R)

-

Ser/Thr phosphatase assay buffer

-

Malachite Green Phosphate (B84403) Detection Solution

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare dilutions of the purified PP2A enzyme in the assay buffer.

-

In a 96-well plate, add the diluted PP2A enzyme to the wells.

-

Add the this compound solution to the desired final concentration. Include a vehicle control (solvent only).

-

Pre-incubate the enzyme with this compound for 10-15 minutes at 30°C.

-

Initiate the reaction by adding the phosphopeptide substrate to each well.

-

Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.

-

Stop the reaction by adding the Malachite Green Phosphate Detection Solution.

-

Allow the color to develop for 15-20 minutes at room temperature.

-

Measure the absorbance at 620-650 nm using a microplate reader.

-

Calculate the amount of phosphate released using a standard curve generated with known concentrations of phosphate.

-

5.2. Protocol for Cell Treatment with this compound